molecular formula C11H9NOS B8482935 4,5-Dihydropyrido[4,3-b]thieno[2,3-d]oxepine

4,5-Dihydropyrido[4,3-b]thieno[2,3-d]oxepine

Cat. No.: B8482935
M. Wt: 203.26 g/mol
InChI Key: PFJVRGMHTKDLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydropyrido[4,3-b]thieno[2,3-d]oxepine is a useful research compound. Its molecular formula is C11H9NOS and its molecular weight is 203.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

9-oxa-3-thia-13-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene

InChI

InChI=1S/C11H9NOS/c1-4-12-7-9-10(1)13-5-2-8-3-6-14-11(8)9/h1,3-4,6-7H,2,5H2

InChI Key

PFJVRGMHTKDLGH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=NC=C2)C3=C1C=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Iodo-4-(2-(thiophen-3-yl)ethoxy)pyridine (1.66 g, 5.00 mmol), palladium acetate (112 mg, 0.500 mmol), triphenylphosphine (262 mg, 1.00 mmol) and potassium carbonate (1.38 g, 10.0 mmol) in N,N-dimethylformamide (80 mL, 1000 mmol) were heated at 115° C. for 2 hours. The reaction mixture was concentrated and partitioned between ethyl acetate and water. The organic layer was washed with water and brine, and dried over MgSO4. The crude product was purified on a silica gel column eluting with 50% ethyl acetate in hexane to give 4,5-dihydropyrido[4,3-b]thieno[2,3-d]oxepine (yield 0.86 g, 85%). 1H NMR (400 MHz, CDCl3) δ 8.93 (s, 1H), 8.25 (d, J=5.5, 1H), 7.23 (d, J=5.2, 1H), 6.89 (dd, J=3.6, 5.3, 2H), 4.43-4.33 (m, 2H), 3.29-3.20 (m, 2H). MS (ESI+) 204.0
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
262 mg
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
112 mg
Type
catalyst
Reaction Step One

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